4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide
Description
Properties
IUPAC Name |
4-[(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-9-2-5-11(17-9)8-14-10-3-6-12(7-4-10)18(13,15)16/h2-8H,1H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLCSBAREOBJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide typically involves the reaction of 5-methyl-2-furaldehyde with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction . The product is then purified through recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of benzenesulfonamides exhibit potent activity against multi-drug resistant bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the presence of electron-withdrawing groups that enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Case Study: Antimicrobial Efficacy
- Tested Strains : Staphylococcus aureus, Escherichia coli, and others.
- Minimum Inhibitory Concentration (MIC) : Compounds derived from 4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide showed MIC values ranging from 3.125 to 6.25 µg/mL against S. aureus, comparable to standard antibiotics like chloramphenicol .
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly enhance anticancer activity.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Cell Lines Tested : Human glioblastoma U251 and melanoma WM793.
- Findings : Certain derivatives showed IC50 values less than 30 µM, indicating potent cytotoxicity. The presence of specific substituents on the phenyl ring was linked to increased activity against these cell lines .
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been explored, with promising results in various experimental models. Its derivatives have been shown to provide protection against induced seizures.
Case Study: Anticonvulsant Efficacy
- Model Used : Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models.
- Results : Some analogues demonstrated significant anticonvulsant activity with median effective doses lower than those of standard treatments like ethosuximide .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of this compound. Variations in substituents on the aromatic rings can lead to substantial differences in potency across different biological assays.
| Functional Group | Effect on Activity | Biological Activity |
|---|---|---|
| Electron-withdrawing (e.g., Cl, Br) | Increases potency against bacteria | Enhanced antimicrobial activity |
| Electron-donating (e.g., -OCH3) | Alters cytotoxicity profiles | Increased anticancer efficacy |
| Alkyl substitutions | Modulates solubility and bioavailability | Affects anticonvulsant properties |
Mechanism of Action
The mechanism of action of 4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide involves its interaction with bacterial and fungal enzymes, leading to the inhibition of their activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s function. This results in the disruption of essential metabolic pathways in the microorganisms, ultimately leading to their death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Thermal Stability : Halogenated derivatives (e.g., 2m, 2n) exhibit higher melting points (253–276°C) due to strong intermolecular interactions from electron-withdrawing groups, whereas the 5-methylfuran analog’s melting point is unreported but likely lower due to the electron-donating nature of the methylfuran group .
- Synthetic Efficiency : The target compound’s synthesis yield (~85%) is comparable to halogenated analogs (86–95%), indicating robust Schiff base formation .
Spectroscopic and Electronic Properties
Table 2: Spectroscopic and Computational Data
Key Observations :
- IR Spectroscopy : The C=N stretch in the target compound (1634–1638 cm⁻¹) is slightly higher than in halogenated analogs (~1600 cm⁻¹), suggesting moderate electron donation from the methylfuran group .
- Electronic Properties : DFT studies reveal a HOMO-LUMO gap of 3.2–3.5 eV, indicating moderate reactivity compared to pentafluorophenyl derivatives (e.g., 2.8–3.0 eV in ) .
Key Observations :
- Antimicrobial Potency : The target compound shows moderate activity (MIC 12.5–25 µg/mL), outperformed by halogenated analogs (MIC 6.25–12.5 µg/mL), likely due to reduced electronegativity .
- Binding Affinity : Molecular docking reveals strong interactions with carbonic anhydrase, driven by the sulfonamide group and furan’s π-π stacking .
Biological Activity
4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide, also known as a Schiff base, is a compound synthesized through the condensation of 4-aminobenzenesulfonamide and 5-methyl-2-furaldehyde. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with 5-methyl-2-furaldehyde under acidic or basic conditions. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the furaldehyde, leading to the formation of the imine (Schiff base) structure.
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Escherichia coli | 30 μg/mL | Sensitive strain |
| Staphylococcus aureus | 25 μg/mL | Moderate resistance observed |
| Bacillus subtilis | 20 μg/mL | Highly sensitive |
| Salmonella enteritidis | 35 μg/mL | Variable sensitivity |
In a study, it was found that derivatives with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antifungal Activity
The compound has also displayed antifungal properties, particularly against common fungal pathogens such as Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Candida albicans | 40 μg/mL | Significant inhibition |
| Aspergillus niger | 45 μg/mL | Moderate susceptibility |
Research indicates that the furan moiety contributes to its antifungal activity by interfering with fungal cell membrane synthesis .
Case Studies
- In Vivo Studies : A study conducted on mice infected with E. coli showed that treatment with this compound significantly reduced bacterial load compared to untreated controls. The survival rate increased by approximately 40% in treated groups.
- Combination Therapy : When used in combination with standard antibiotics like ciprofloxacin, this compound demonstrated synergistic effects, enhancing antibacterial efficacy against resistant strains .
- Mechanistic Studies : Further investigations into its mechanism revealed that it may inhibit key enzymes involved in bacterial metabolism, although specific pathways remain to be fully elucidated.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 4-{[(5-Methyl-2-furyl)methylene]amino}benzenesulfonamide, and how can purity be ensured?
- Methodological Answer : The compound is synthesized by refluxing equimolar amounts of sulfonamide and 5-methylfuran-2-carbaldehyde in ethanol for 4 hours, followed by slow crystallization over 5 days. Purity is confirmed via X-ray crystallography, which reveals intramolecular C–H⋯O hydrogen bonds (S(5) ring motif) and intermolecular N–H⋯O/N interactions stabilizing the crystal lattice. Dark yellow plates with planar thiophenol and furan rings (dihedral angle = 54.89°) indicate successful formation .
- Key Parameters : Solvent choice (ethanol), stoichiometry (1:1 molar ratio), reflux duration, and crystallization time.
Q. How can the crystal structure and hydrogen-bonding network of this compound be characterized?
- Methodological Answer : X-ray diffraction (XRD) is critical for resolving the crystal structure. The title compound exhibits an R22(8) dimerization motif via N–H⋯O interactions, forming 1D polymeric chains along the b-axis. Intramolecular C–H⋯O bonds and C–H⋯π interactions further stabilize the structure. Refinement involves positioning H-atoms geometrically (riding model) and refining amine H-atom coordinates .
- Analytical Tools : XRD for lattice parameters, Mercury software for visualizing hydrogen-bonding networks, and PLATON for validating geometry.
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound?
- Methodological Answer : Employ a 2<sup>k</sup> factorial design to test variables like temperature, solvent polarity, and catalyst presence. For example, vary ethanol volume (10–20 mL) and reflux time (2–6 hours) to identify yield maxima. Statistical analysis (ANOVA) quantifies the significance of each parameter. This minimizes experimental trials while capturing interactions between variables .
- Case Study : A similar Schiff base synthesis achieved 95% yield by optimizing temperature (80°C) and molar ratio (1.2:1 aldehyde:sulfonamide) via central composite design .
Q. How can contradictions between computational predictions and experimental data (e.g., bond angles, reactivity) be resolved?
- Methodological Answer : Use multi-scale modeling. First, perform DFT calculations (e.g., B3LYP/6-311++G**) to predict molecular geometry and compare with XRD data. Discrepancies in torsion angles (e.g., -136.6° for N-methylideneethanamine) may arise from crystal packing forces. Validate via MD simulations (e.g., AMBER) to assess dynamic behavior in solution vs. solid state .
- Example : Computational studies on related Schiff bases showed deviations ≤2% in bond lengths when solvent effects were included .
Q. What computational tools are recommended for simulating reaction pathways and electronic properties?
- Methodological Answer : COMSOL Multiphysics coupled with Gaussian 16 enables reaction path searches via quantum chemical calculations. For electronic properties, TD-DFT predicts UV-Vis spectra (π→π* transitions in the furan-sulfonamide system). Machine learning (e.g., ICReDD’s platform) prioritizes experimental conditions by correlating steric/electronic descriptors with yield .
- Workflow :
Optimize geometry (DFT).
Simulate reaction pathways (NEB method).
Validate with HPLC-MS to detect intermediates.
Q. What challenges arise in scaling up the synthesis, and how can reactor design address them?
- Methodological Answer : Scaling up introduces heat/mass transfer limitations. Use a continuous-flow reactor with membrane separation (CRDC subclass RDF2050104) to enhance mixing and reduce byproducts. CFD simulations (e.g., ANSYS Fluent) model flow dynamics, while DOE identifies critical parameters (residence time, temperature gradient). For example, a microreactor achieved 85% yield for a sulfonamide derivative at 10 g/hour .
- Key Metrics : Space-time yield (kg·m⁻³·h⁻¹), selectivity (>90%), and energy consumption (kWh/kg).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
